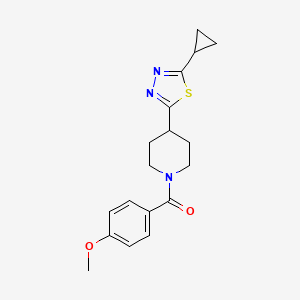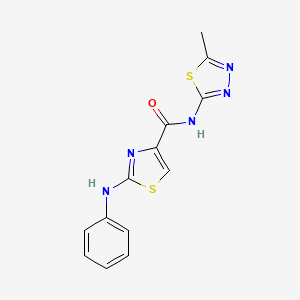![molecular formula C19H20N4O3S2 B6578616 3-({4-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl}sulfonyl)pyridine CAS No. 1171841-52-3](/img/structure/B6578616.png)
3-({4-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl}sulfonyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-({4-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl}sulfonyl)pyridine is a multifaceted compound often studied for its distinctive structure and potential applications. Its molecular framework includes a thiadiazole ring, piperidine group, sulfonyl linkage, and a pyridine ring, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({4-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl}sulfonyl)pyridine generally involves the following steps:
Formation of the 1,3,4-thiadiazole ring: : This ring can be synthesized via cyclization reactions involving thiosemicarbazide and an aromatic carboxylic acid derivative.
Introduction of the piperidine ring: : The piperidine ring is typically introduced using a nucleophilic substitution reaction where the thiadiazole reacts with piperidine under controlled conditions.
Addition of the sulfonyl group: : The sulfonyl group is incorporated through sulfonylation reactions using reagents like sulfonyl chloride.
Coupling to the pyridine ring: : The final assembly involves coupling the sulfonylated piperidine-thiadiazole intermediate with a pyridine derivative, often through a condensation reaction.
Industrial Production Methods
Industrial production of this compound may utilize continuous flow reactors for efficient reaction control and scalability. Optimized temperature, pressure, and catalyst conditions are crucial to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions at the methoxyphenyl group, forming various oxidation products.
Reduction: : Reduction reactions can affect the sulfonyl group, potentially converting it to a sulfide.
Substitution: : Nucleophilic substitution reactions at the pyridine ring and piperidine nitrogen are common.
Common Reagents and Conditions
Oxidation: : Reagents such as potassium permanganate or chromium trioxide.
Reduction: : Reagents like lithium aluminum hydride or hydrogenation catalysts.
Substitution: : Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: : Products may include hydroxylated derivatives of the original compound.
Reduction: : Reduced sulfonyl groups, yielding sulfide-containing analogs.
Substitution: : Various substituted derivatives, depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a scaffold for designing novel molecules with unique electronic and steric properties. It is used in the development of new materials and catalysts.
Biology and Medicine
In biological research, it is investigated for its potential activity as a pharmaceutical agent. It is explored for anti-inflammatory, antimicrobial, and anticancer properties due to its ability to interact with specific biological targets.
Industry
Industrial applications include its use in the synthesis of specialty chemicals and advanced materials, owing to its stable and versatile structure.
Mechanism of Action
The compound's mechanism of action varies depending on the application:
Biological targets: : It may inhibit specific enzymes or receptors, modulating biological pathways.
Molecular pathways: : Interaction with cellular components can alter signaling pathways, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-({4-[5-(2-hydroxyphenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl}sulfonyl)pyridine
3-({4-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl}sulfonyl)pyridine
3-({4-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl}sulfonyl)pyridine
Uniqueness
Compared to its analogs, 3-({4-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl}sulfonyl)pyridine exhibits unique physicochemical properties, making it a valuable tool in research and industrial applications. Its methoxy group, in particular, can significantly influence its reactivity and interaction with biological targets, offering distinct advantages over similar compounds.
Would love to hear your thoughts on this!
Properties
IUPAC Name |
2-(2-methoxyphenyl)-5-(1-pyridin-3-ylsulfonylpiperidin-4-yl)-1,3,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S2/c1-26-17-7-3-2-6-16(17)19-22-21-18(27-19)14-8-11-23(12-9-14)28(24,25)15-5-4-10-20-13-15/h2-7,10,13-14H,8-9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPMIESMFJQYCLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(S2)C3CCN(CC3)S(=O)(=O)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{[4-(1-methanesulfonylpiperidine-4-carbonyl)piperazin-1-yl]methyl}-1-methyl-1H-1,3-benzodiazole](/img/structure/B6578539.png)
![1-[5-(2-chloro-7-methylquinolin-3-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B6578542.png)
![ethyl 7-[2-(difluoromethoxy)phenyl]-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B6578544.png)
![2-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B6578558.png)
![1-cyclohexanecarbonyl-3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]piperidine](/img/structure/B6578561.png)
![2-methyl-1-{3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}propan-1-one](/img/structure/B6578566.png)
![2-(4-methoxyphenyl)-1-{3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}ethan-1-one](/img/structure/B6578568.png)
![1-{3-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}butan-1-one](/img/structure/B6578578.png)
![3-[5-(2,2-dimethylpropyl)-1,3,4-oxadiazol-2-yl]-1-(2-methoxybenzoyl)piperidine](/img/structure/B6578584.png)
![3-[5-(2,2-dimethylpropyl)-1,3,4-oxadiazol-2-yl]-1-(3-methylbenzoyl)piperidine](/img/structure/B6578585.png)
![3-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-1-(butane-1-sulfonyl)piperidine](/img/structure/B6578591.png)
![1-(4-ethoxybenzenesulfonyl)-3-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine](/img/structure/B6578599.png)


